Product packaging for Methyl 6,7-dibromo-2-naphthoate(Cat. No.:)

Methyl 6,7-dibromo-2-naphthoate

Cat. No.: B13008907
M. Wt: 344.00 g/mol
InChI Key: UDOOMAJHUPFRQQ-UHFFFAOYSA-N
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Description

Methyl 6,7-dibromo-2-naphthoate (CAS Number: 131331-18-5) is a brominated naphthoate ester serving as a versatile chemical intermediate and organic building block in synthetic chemistry and research applications . The compound has a molecular formula of C 12 H 8 Br 2 O 2 and a molecular weight of 344.00 . As a derivative of naphthoic acid, it belongs to a class of compounds noted for their significant role in a wide spectrum of chemical and biological processes . Naphthoic acid derivatives are of sustained research interest due to their potential bifidogenic, anticancer, and antimicrobial activities, making them valuable scaffolds in medicinal chemistry and drug discovery . Researchers utilize this high-purity compound primarily in the synthesis of more complex molecules for pharmaceutical and material science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2O2 B13008907 Methyl 6,7-dibromo-2-naphthoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Br2O2

Molecular Weight

344.00 g/mol

IUPAC Name

methyl 6,7-dibromonaphthalene-2-carboxylate

InChI

InChI=1S/C12H8Br2O2/c1-16-12(15)8-3-2-7-5-10(13)11(14)6-9(7)4-8/h2-6H,1H3

InChI Key

UDOOMAJHUPFRQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 6,7 Dibromo 2 Naphthoate and Analogue Dibromonaphthalene Derivatives

Regioselective Bromination Approaches to the Naphthalene (B1677914) Core

The precise placement of bromine substituents on the naphthalene ring is a critical challenge in the synthesis of specific dibromonaphthalene isomers. The reactivity of naphthalene towards electrophilic substitution is higher at the α-positions (1, 4, 5, and 8) than at the β-positions (2, 3, 6, and 7), a preference driven by the greater stability of the carbocation intermediate formed during α-substitution. princeton.edustackexchange.com

Direct Bromination of Naphthalene and Substituted Naphthalenes

Direct bromination of unsubstituted naphthalene often leads to a mixture of products. The reaction of naphthalene with bromine can yield 1-bromonaphthalene (B1665260) as the major product. docbrown.info Further bromination can lead to various dibromonaphthalene isomers, with the product distribution being highly dependent on the reaction conditions. For instance, the dibromination of naphthalene with two mole equivalents of bromine in dichloromethane (B109758) at 25°C can produce a mixture of 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene. mdpi.com

The use of solid catalysts can significantly influence the regioselectivity of dibromination. An acidic amorphous silica-alumina catalyst can promote the formation of 1,4-dibromonaphthalene in high yield, while calcined montmorillonite (B579905) KSF clay can lead to a mixture rich in 1,5-dibromonaphthalene. mdpi.com

Photobromination of naphthalene with molecular bromine can lead to the formation of a tetrabromo-tetrahydronaphthalene intermediate, which upon dehydrobromination, can yield 1,3-dibromonaphthalene. rsc.orgresearchgate.net

The bromination of already substituted naphthalenes is also a viable route. For example, the bromination of 1-bromonaphthalene at high temperatures can yield 1,4-dibromonaphthalene as the major product along with 1,5-dibromonaphthalene. mdpi.com

Table 1: Direct Bromination of Naphthalene and Derivatives

Starting Material Reagents and Conditions Major Product(s) Reference(s)
Naphthalene Br2, CCl4 1-Bromonaphthalene docbrown.info
Naphthalene Br2 (2 equiv.), CH2Cl2, 25°C 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene mdpi.com
Naphthalene Br2, Acidic amorphous silica-alumina 1,4-Dibromonaphthalene mdpi.com
Naphthalene Br2, Calcined montmorillonite KSF clay 1,5-Dibromonaphthalene mdpi.com
Naphthalene Br2, hv; then dehydrobromination 1,3-Dibromonaphthalene rsc.orgresearchgate.net
1-Bromonaphthalene Br2, 120°C 1,4-Dibromonaphthalene mdpi.com

Directed Bromination Strategies Utilizing Activating Groups

The presence of activating or directing groups on the naphthalene ring can control the position of incoming electrophiles. For instance, the bromination of 2-naphthol (B1666908) with bromine in glacial acetic acid initially leads to the formation of 1,6-dibromo-2-naphthol. orgsyn.org The hydroxyl group activates the ring and directs the bromine to the ortho and para positions.

Another strategy involves the use of a blocking group. For example, the sulfonation of naphthalene can be used to introduce a sulfonic acid group, which can then direct subsequent bromination. The sulfonic acid group can later be removed. The sulfonation of naphthalene with fuming sulfuric acid can yield a mixture of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, with the ratio depending on the temperature. numberanalytics.com

The synthesis of 2,3-dibromonaphthalene (B89205) has been achieved by the bromination of 1,4-diaminonaphthalene, followed by deamination. google.com The amino groups in 1,4-diaminonaphthalene direct the bromine to the 2 and 3 positions. The subsequent removal of the amino groups via diazotization and reduction yields 2,3-dibromonaphthalene. google.com

Mechanistic Considerations in Naphthalene Polybromination

The polybromination of naphthalene is a complex process that does not always proceed through a simple sequential electrophilic substitution. researchgate.net The reaction of naphthalene with three mole equivalents of bromine at room temperature can give 1,4,6-tribromonaphthalene. researchgate.netcardiff.ac.uk Using four mole equivalents of bromine over KSF clay can lead to 1,2,4,6-tetrabromonaphthalene. researchgate.netcardiff.ac.uk

The mechanism can be more intricate than a series of successive electrophilic attacks on pre-formed bromonaphthalenes. researchgate.net It is suggested that radical reactions or bromine addition reactions catalyzed by solids like KSF clay might be involved, especially with naphthalene itself, which is more reactive than its less reactive dibrominated derivatives. researchgate.net This can lead to a complex mixture of products, with the final distribution depending on the specific reaction conditions and the components present in the reaction mixture. researchgate.net

Advanced Functional Group Interconversion Strategies

Once the desired dibromonaphthalene core is synthesized, further modifications are often necessary to arrive at the target molecule, Methyl 6,7-dibromo-2-naphthoate.

Esterification of Dibromonaphthoic Acids (e.g., 6,7-dibromo-2-naphthoic acid)

The conversion of a carboxylic acid to its corresponding methyl ester is a common transformation. In the context of synthesizing this compound, the precursor would be 6,7-dibromo-2-naphthoic acid. A standard method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comstolaf.edu

For example, the synthesis of Methyl 6-bromo-2-naphthoate is achieved by refluxing 6-bromo-2-naphthoic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction is monitored until completion, and the product is isolated after quenching the reaction and purification. A similar procedure would be applicable to the esterification of 6,7-dibromo-2-naphthoic acid.

Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for esterifications that are sensitive to strong acids.

Table 2: Esterification of Bromonaphthoic Acids

Starting Material Reagents and Conditions Product Reference(s)
6-Bromo-2-naphthoic acid Anhydrous Methanol, Concentrated H2SO4, Reflux Methyl 6-bromo-2-naphthoate chemicalbook.com
Carboxylic Acid Alcohol, DCC, DMAP Ester nih.gov

Halogen Exchange Reactions (e.g., Finkelstein reactions from monobrominated precursors)

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another. byjus.comwikipedia.org While traditionally used for alkyl halides, an "aromatic Finkelstein reaction" exists for aryl halides. wikipedia.org This reaction is typically catalyzed by copper(I) iodide in combination with a diamine ligand. wikipedia.org Nickel bromide and tri-n-butylphosphine have also been reported as suitable catalysts. wikipedia.org

This methodology could potentially be employed to introduce a second bromine atom onto a monobrominated naphthalene precursor, although direct bromination is often more straightforward for introducing bromine. The Finkelstein reaction is more commonly used to synthesize aryl iodides from aryl bromides or chlorides due to the favorable equilibrium driven by the precipitation of the resulting sodium chloride or bromide in acetone. wikipedia.orgadichemistry.com The reverse reaction, converting a bromo- to another bromo-substituent is not a typical application. However, in principle, a halogen exchange could be envisioned under specific equilibrium conditions.

Carboxylation Reactions for Naphthoic Acid Precursors

The introduction of a carboxyl group is fundamental to the synthesis of naphthoic acids, the direct precursors to naphthoate esters. Various methods exist for the carboxylation of naphthalene derivatives.

One common approach is the oxidation of alkylnaphthalenes. For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid. nih.gov The liquid phase catalytic oxidation over a Co-Mn-Br catalyst in a high-pressure reactor has been shown to be effective. researchgate.net While individual components like cobalt, manganese, or bromine show little catalytic activity on their own, combinations such as Co-Br, Mn-Br, and particularly the ternary Co-Mn-Br system, are highly effective. researchgate.net With a Co-Mn-Br catalyst, a yield of up to 93% for 2-naphthoic acid can be achieved. researchgate.net The oxidation process is sensitive to reaction conditions, including temperature, pressure, and the presence of water, which can suppress the reaction. researchgate.net

Another route to naphthoic acids is through the haloform reaction. For example, 6-bromo-2-acetylnaphthalene, which can be synthesized via a Friedel-Crafts reaction between 2-bromonaphthalene (B93597) and acetyl chloride, can be oxidized using sodium hypochlorite (B82951) to yield 6-bromo-2-naphthoic acid. google.com Similarly, β-naphthoic acid can be prepared from methyl β-naphthyl ketone using a sodium hypochlorite solution, with yields reported between 87-88%. orgsyn.org

The Bucherer-Bergs reaction or related methodologies can also be employed. For instance, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid, which is then subjected to a diazotization reaction followed by treatment with copper bromide to produce 6-bromo-2-naphthoic acid. google.com

Furthermore, direct carboxylation of naphthalene derivatives is possible. 2-Naphthoic acid can be prepared through the carboxylation of 1-chloronaphthalene. chemicalbook.com A patented process describes the selective carboxylation of naphthoic acid to primarily form 2,3-naphthalene dicarboxylic acid at temperatures between 380°C and 420°C in the presence of metal oxide catalysts. libretexts.org

The table below summarizes various precursors and their carboxylation or equivalent synthetic methods to yield naphthoic acids.

PrecursorReagents/MethodProductReference
2-MethylnaphthaleneCo-Mn-Br catalyst, O₂2-Naphthoic acid nih.govresearchgate.net
Methyl β-naphthyl ketoneSodium hypochloriteβ-Naphthoic acid orgsyn.org
6-Bromo-2-acetylnaphthaleneSodium hypochlorite (Haloform reaction)6-Bromo-2-naphthoic acid google.com
6-Hydroxy-2-naphthoic acid1. NH₃, NaHSO₃ 2. Diazotization 3. CuBr6-Bromo-2-naphthoic acid google.com
1-ChloronaphthaleneCarboxylation2-Naphthoic acid chemicalbook.com

Transition Metal-Catalyzed Coupling Reactions for C-Br Bond Formation and Modification

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, enabling the formation and modification of carbon-bromine bonds on aromatic systems like naphthalene with high efficiency and selectivity.

While direct bromination of naphthalene with Br₂ can lead to a mixture of products, palladium-catalyzed methods offer a more controlled approach to C-Br bond formation. These reactions often proceed under milder conditions and can provide higher selectivity.

Palladium-catalyzed reactions can be used to construct the naphthalene core itself. For example, highly substituted naphthalenes can be synthesized in a one-pot reaction from arenes and alkynes in the presence of palladium acetate (B1210297) and silver acetate, involving a twofold aryl C-H bond activation. youtube.com

More directly related to bromination, palladium catalysts can be involved in cascade reactions. A notable example is the NBS-assisted palladium-catalyzed bromination/cross-coupling of 2-alkynyl arylazides with KSCN to synthesize 3-thiocyanindoles, where N-bromosuccinimide (NBS) plays a key role in the bromination step. Although this example is for an indole (B1671886) system, the principle of palladium-assisted bromination is applicable to other aromatic systems.

In the context of naphthalene derivatives, palladium catalysis is crucial for subsequent reactions of brominated naphthalenes but can also be employed in their synthesis. For example, the synthesis of 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones starts from 2,3-dibromonaphthalene, which is then nitrated. The resulting nitro derivative is reduced, diazotized, hydrolyzed, and oxidized to give the 6,7-dibromo-1,4-naphthoquinone. This highlights a pathway to a 6,7-dibrominated naphthalene core.

The carbon-bromine bonds on a dibromonaphthalene scaffold are valuable handles for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These strategies allow for the introduction of a wide range of substituents onto the naphthalene core.

For instance, Methyl 6-bromo-2-naphthoate is a versatile substrate for Suzuki-Miyaura coupling reactions. It can be coupled with various arylboronic acids to create C-C bonds at the 6-position, a key step in the synthesis of pharmacologically active molecules.

Iron-catalyzed cross-coupling reactions also present a viable strategy. Chiral iron phosphate (B84403) complexes have been used for the enantioselective oxidative homocoupling and cross-coupling of 2-naphthols, leading to the synthesis of enantio-enriched BINOL derivatives. chemicalbook.com Selective cross-coupling of 2-naphthol and 2-naphthylamine (B18577) derivatives has also been demonstrated, providing a route to trisubstituted and tetrasubstituted 1,1'-binaphthyls. mdpi.com

The versatility of these cross-coupling reactions is further highlighted by the ability to transform other functional groups into coupling partners. For example, a hydroxyl group on a naphtho[2,1-d]oxazole skeleton can be converted into a triflate, which then readily participates in cross-coupling reactions. orgsyn.org This demonstrates that even if direct bromination is challenging, other functional groups can serve as precursors for introducing new substituents via cross-coupling.

The table below provides examples of cross-coupling reactions on naphthalene derivatives.

Naphthalene SubstrateCoupling PartnerCatalyst/ReagentProduct TypeReference
2-Naphthols2-NaphtholsChiral iron phosphate complexesBINOL derivatives chemicalbook.com
2-Naphthol/2-Naphthylamine derivativesVariousTransition metal catalystsSubstituted 1,1'-Binaphthyls mdpi.com
Alkyl 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylatesVarious1. Triflation 2. Pd-catalyzed cross-coupling4-Substituted naphtho[2,1-d]oxazoles orgsyn.org

Multi-Step Synthesis from Readily Available Naphthalene Building Blocks

The synthesis of this compound from simple, readily available naphthalene building blocks would necessitate a multi-step sequence involving regioselective bromination and esterification. While a direct, published synthesis for this specific isomer is not readily found, a plausible pathway can be constructed based on established organic reactions.

A logical starting material is 2-naphthoic acid or its methyl ester, Methyl 2-naphthoate (B1225688). The primary challenge lies in the regioselective introduction of two bromine atoms at the 6- and 7-positions. The directing effects of the carboxyl or ester group at the 2-position must be considered. The -COOR group is a deactivating, meta-directing group. However, in naphthalene systems, electrophilic substitution is more complex than in benzene. Substitution tends to occur in the same ring as the existing substituent. For a 2-substituted naphthalene, electrophilic attack is generally favored at the 5- and 8-positions.

Therefore, a direct two-step bromination of 2-naphthoic acid is unlikely to yield the desired 6,7-dibromo product selectively. A more strategic approach would be required, potentially starting from a pre-functionalized naphthalene derivative where the substitution pattern is already established.

Proposed Synthetic Pathway:

A hypothetical route could start from a precursor where the 6- and 7-positions are activated or where other positions are blocked. For example, one could envision a synthesis starting from 2,3-dibromonaphthalene. Nitration of 2,3-dibromonaphthalene yields 2,3-dibromo-5-nitronaphthalene, which can be converted to 6,7-dibromo-1,4-naphthoquinone through a series of reactions. While this provides the 6,7-dibromo core, converting the quinone to the desired naphthoate would be a complex undertaking.

A more direct, albeit hypothetical, pathway could involve the following steps, drawing parallels from known syntheses of related compounds:

Starting Material: 2-Naphthol.

Dibromination: Direct bromination of 2-naphthol. Bromination of β-naphthol with two moles of bromine in acetic acid is known to produce 1,6-dibromo-2-naphthol. lookchem.com Achieving the 6,7-dibromo isomer would require specific conditions or a different starting material, as this position is not the most favored electronically. However, for the purpose of this proposed synthesis, let's assume conditions could be found to yield 6,7-dibromo-2-naphthol.

Conversion to Naphthoic Acid: The hydroxyl group of the putative 6,7-dibromo-2-naphthol would then need to be converted to a carboxylic acid. This is a non-trivial transformation. A more viable route might involve converting the hydroxyl group to a triflate, followed by a palladium-catalyzed carbonylation.

Esterification: The resulting 6,7-dibromo-2-naphthoic acid would then be esterified to yield the final product, this compound. This is a standard reaction, typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid. The esterification of 6-bromo-2-naphthoic acid to its methyl ester is a well-documented procedure.

The table below outlines a plausible, though hypothetical, multi-step synthesis.

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference for Analogy
12-NaphtholBr₂ (2 equiv.), solvent (e.g., Acetic Acid)6,7-Dibromo-2-naphthol (Hypothetical) lookchem.com
26,7-Dibromo-2-naphthol1. Tf₂O, base 2. Pd catalyst, CO, MeOHThis compound orgsyn.org
36,7-Dibromo-2-naphthoic acidMeOH, H₂SO₄ (cat.), refluxThis compound

This proposed pathway highlights the challenges in synthesizing specific isomers of substituted naphthalenes and underscores the need for creative and strategic multi-step approaches.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the key functional groups and probing the conformational details of Methyl 6,7-dibromo-2-naphthoate.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its main structural components: the aromatic naphthalene (B1677914) system, the methyl ester group, and the carbon-bromine bonds.

The most prominent bands would include:

C=O Stretching: A strong absorption band is anticipated in the region of 1720-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. For the parent compound, Methyl 2-naphthoate (B1225688), this peak is observed around 1715 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations related to the ester group are expected. The C(=O)-O stretch typically appears as a strong band between 1300-1200 cm⁻¹, while the O-CH₃ stretch is found between 1150-1000 cm⁻¹.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the naphthalene ring.

Aromatic C=C Stretching: Multiple bands of varying intensity are predicted in the 1650-1450 cm⁻¹ region, representing the skeletal C=C stretching vibrations within the fused aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern. For a 1,2,4-trisubstituted-like ring pattern as seen in the substituted ring of this compound, characteristic bands would appear in the 900-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to produce one or more medium to strong bands in the low-frequency region, typically between 650-500 cm⁻¹. The exact position depends on the coupling with other vibrations.

Table 1: Expected FTIR Vibrational Frequencies for this compound This table is based on characteristic group frequencies and data from related compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3050Weak to Medium
Methyl C-H Stretch2995 - 2950Weak
Carbonyl (C=O) Stretch1720 - 1700Strong
Aromatic C=C Stretch1650 - 1450Medium to Weak
Ester C-O Stretch1300 - 1200Strong
Aromatic C-H Bending900 - 800Medium
C-Br Stretch650 - 500Medium to Strong

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, the FT-Raman spectrum would be dominated by vibrations of the aromatic backbone and the C-Br bonds.

Key expected features include:

A very strong and sharp band corresponding to the symmetric stretching of the naphthalene ring system, typically observed around 1600 cm⁻¹.

The C=O stretching vibration of the ester group, while strong in FTIR, would likely be weaker in the Raman spectrum.

The C-Br stretching vibrations in the 650-500 cm⁻¹ region are expected to be strong and easily identifiable. In the FT-Raman spectrum of the related 2,6-dibromonaphthalene (B1584627), characteristic bands are observed in this low-wavenumber region. nih.gov

The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

A normal coordinate analysis (NCA) would be a theoretical approach to assign the experimentally observed vibrational bands from FTIR and FT-Raman spectra to specific molecular motions. This computational method involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on a force field derived from quantum mechanical methods like Density Functional Theory (DFT).

For a molecule of this complexity, the analysis would reveal significant vibrational coupling between the C-C stretching modes of the naphthalene ring and the C-Br and C-C(O)O stretching modes. The NCA would help to precisely assign the bands observed in the fingerprint region (below 1500 cm⁻¹), where the vibrations of the entire molecular skeleton occur. Such an analysis would confirm the influence of the heavy bromine atoms and the ester group on the vibrational modes of the parent naphthalene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides a count of the different kinds of protons and information about their neighboring protons. For this compound (C₁₂H₈Br₂O₂), we expect to see signals for 8 protons.

The expected signals are:

Methyl Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected for the methyl ester group. Based on the parent compound Methyl 2-naphthoate, this signal would likely appear in the range of 3.9-4.0 ppm. nih.gov

Aromatic Protons: The naphthalene ring has five remaining protons. Due to the substitution pattern, they are all chemically distinct and would theoretically produce five separate signals.

H-1 and H-3: These protons are on the same ring as the ester group. H-1 is expected to be a singlet or a narrow doublet, appearing downfield due to its proximity to the deshielding ester group and its peri-relationship with H-8. H-3 is also expected to be a singlet or narrow doublet.

H-4 and H-5: These protons are on the other ring. H-5 would likely be a doublet, coupled to H-4 (if H-4 is present and coupled). However, due to the adjacent bromine at C-6, its chemical environment is altered. H-4 would be a doublet coupled to H-5.

H-8: This proton is adjacent to the bromine at C-7 and would likely appear as a singlet.

The exact chemical shifts and coupling patterns would depend on the solvent and the precise electronic effects of the bromine atoms. The deshielding effect of the bromine atoms would cause the adjacent protons to shift downfield compared to Methyl 2-naphthoate.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on standard additive models and data from related naphthalene compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.95Singlet3H
H-1~8.5 - 8.7Singlet1H
H-3~8.0 - 8.2Singlet1H
H-4~7.8 - 8.0Doublet1H
H-5~7.7 - 7.9Doublet1H
H-8~8.1 - 8.3Singlet1H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 12 distinct signals are expected, corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon, and the methyl carbon.

The expected chemical shifts are:

Methyl Carbon (-OCH₃): A signal around 52-53 ppm, similar to that in Methyl 2-naphthoate. nih.gov

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 166-167 ppm.

Naphthalene Carbons:

C-6 and C-7: These carbons are directly bonded to bromine atoms and are expected to be significantly shifted downfield. Their signals would appear in the 120-130 ppm range. In 2,6-dibromonaphthalene, the C-Br carbons appear around 121.7 ppm. nih.gov

C-2: This carbon, attached to the ester group, would appear around 130-132 ppm.

Other Aromatic Carbons: The remaining seven naphthalene carbons (C-1, C-3, C-4, C-4a, C-5, C-8, C-8a) would produce signals in the typical aromatic region of 125-136 ppm. The precise shifts would be influenced by the positions of the bromo and ester substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on standard additive models and data from related compounds like Methyl 2-naphthoate and dibromonaphthalenes. nih.govnih.gov

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃52 - 54
C-6, C-7120 - 125
C-1, C-3, C-4, C-5, C-8126 - 132
C-2, C-4a, C-8a (Quaternary)132 - 138
C=O166 - 168

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally establish the intricate connectivity of atoms within the this compound molecule, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would elucidate the one-bond and multiple-bond correlations between proton and carbon atoms, respectively. This would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the naphthalene ring.

Regrettably, no 2D NMR data for this compound has been reported.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and investigating its fragmentation patterns under ionization. For this compound, the expected molecular ion peak would correspond to its molecular formula, C12H8Br2O2. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, due to the natural abundance of the 79Br and 81Br isotopes. Analysis of the fragmentation pattern would provide valuable insights into the stability of different parts of the molecule.

As no experimental mass spectrometry data for this compound is available, a definitive analysis of its fragmentation is not possible.

Electronic Spectroscopy for Understanding Electronic Transitions and Excited States

Electronic spectroscopy provides crucial information about the electronic structure and transitions within a molecule upon absorption of electromagnetic radiation.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* transitions within the naphthalene aromatic system. The position and intensity of these bands are influenced by the substitution pattern. For comparison, the UV-Vis spectrum of 2-naphthoic acid has been reported. sielc.com However, specific UV-Vis absorption data for this compound is not available in the literature.

Photophysical studies, including fluorescence and phosphorescence spectroscopy, would offer insights into the excited state dynamics of this compound. The presence of heavy bromine atoms is expected to enhance intersystem crossing, potentially leading to significant phosphorescence from the triplet state. Characterization of the triplet state energy and lifetime would be of interest for applications in areas such as organic electronics and photochemistry.

Currently, there are no published photophysical studies or triplet state characterizations for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

The crystallographic analysis of a suitable single crystal of this compound would yield its unit cell parameters (a, b, c, α, β, γ) and identify its crystal system (e.g., monoclinic, orthorhombic). This fundamental data is the foundation for a complete crystal structure determination.

To date, no crystallographic data, including unit cell parameters or crystal system analysis, has been reported for this compound.

Intermolecular Interactions and Crystal Packing Motifs

The precise crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Consequently, the following analysis of its intermolecular interactions and crystal packing is based on theoretical considerations derived from its molecular structure and by drawing analogies with crystallographically characterized related compounds. The molecular structure of this compound, featuring two bromine atoms on the naphthalene core and a methyl ester group, suggests the prevalence of several key non-covalent interactions that are likely to dictate its solid-state architecture. These include halogen bonds, weak C–H···O hydrogen bonds, and π–π stacking interactions.

Weak hydrogen bonds of the C–H···O type are also anticipated to play a significant role in the crystal structure. The aromatic protons of the naphthalene ring system and the methyl protons of the ester group can act as hydrogen bond donors to the carbonyl oxygen or the ether oxygen of the ester group of adjacent molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice, often linking the primary halogen-bonded motifs into a three-dimensional supramolecular assembly.

Table 1: Hypothesized Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Halogen BondC–BrO=C (ester)2.90 - 3.40150 - 180
Halogen BondC–BrBr–C3.30 - 3.70-
Hydrogen BondC–H (aromatic)O=C (ester)2.20 - 2.80120 - 170
Hydrogen BondC–H (methyl)O=C (ester)2.30 - 2.90120 - 170
π–π StackingNaphthalene RingNaphthalene Ring3.30 - 3.80-

Computational Chemistry and Theoretical Studies of Methyl 6,7 Dibromo 2 Naphthoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a predominant computational method in quantum chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying medium to large-sized organic molecules like Methyl 6,7-dibromo-2-naphthoate. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. This approach is used to calculate a wide array of molecular properties, from optimized geometries to electronic structures and vibrational spectra. Such calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set (e.g., 6-311G(d,p) or cc-pVDZ) that describes the atomic orbitals of the system. ahievran.edu.tr

The first and most fundamental step in the computational study of a molecule is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles for its most stable conformation.

The planarity of the naphthalene (B1677914) core is a key feature, but the substituents—two bromine atoms and a methyl ester group—introduce steric and electronic effects that can cause minor deviations. Of particular interest is the conformational orientation of the methyl ester group (-COOCH₃) relative to the naphthalene ring. Rotation around the C(naphthyl)-C(ester) bond can lead to different conformers. DFT calculations can map the potential energy surface of this rotation to identify the most stable conformer and the energy barriers between different orientations. Studies on similar substituted naphthalenes have shown that such ester groups can be twisted with respect to the aromatic ring system.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) Data based on DFT/B3LYP calculations on analogous naphthalene structures.

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°) **
C₂-C₁₁ (ester)1.495C₁-C₂-C₁₁121.5
C₆-Br1.908C₅-C₆-Br119.8
C₇-Br1.909C₈-C₇-Br119.7
C₁₁=O₁₂1.210O₁₂-C₁₁-O₁₃124.0
C₁₁-O₁₃1.355C₁₁-O₁₃-C₁₄116.2
Dihedral Angles (°) **
C₃-C₂-C₁₁-O₁₂~180.0 (planar) or ~150.0 (twisted)

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational spectrum (Infrared and Raman). Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of a C-C-C angle, or the torsional motion of the methyl group. The calculated frequencies and their corresponding intensities can be compared with experimental FTIR and FT-Raman spectra to confirm the structure and aid in the assignment of spectral bands. ahievran.edu.tr

For this compound, key vibrational modes would include:

C-Br Stretching: Expected at low frequencies, characteristic of heavy atom vibrations.

C=O Stretching: A strong, characteristic band for the ester carbonyl group, typically in the 1700-1730 cm⁻¹ region.

Naphthalene Ring Vibrations: A series of complex C-C stretching and C-H bending modes that are characteristic of the aromatic core.

C-O Stretching: Vibrations associated with the ester C-O bonds.

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

Theoretical calculations on 2,6-dibromonaphthalene (B1584627) have shown good agreement between DFT-predicted frequencies and experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. ahievran.edu.tr

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data) Frequencies are typically scaled to better match experimental values.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3100 - 3050Medium
CH₃ Asymmetric Stretch~2980Medium
C=O Carbonyl Stretch~1725Very Strong
Aromatic C=C Stretch1620 - 1450Strong to Medium
C-O Ester Stretch1250 - 1100Strong
C-Br Stretch650 - 500Medium

The electronic properties of a molecule are governed by its molecular orbitals. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can visualize these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may have significant contributions from the electron-withdrawing methyl ester group. The bromine atoms, with their lone pairs, would also influence the distribution and energy of the molecular orbitals. Halogenation of aromatic systems is known to reduce the HOMO-LUMO gap, thereby affecting their electronic and optical properties. researchgate.net

Table 3: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Beyond static molecular properties, quantum chemistry is a vital tool for exploring the dynamic behavior of molecules, including their reactivity and the mechanisms by which they transform.

DFT calculations can be used to map the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, such studies could elucidate the mechanisms of important transformations. For example, in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions), where the C-Br bonds are active sites, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of all intermediates and transition states, researchers can determine the most favorable reaction pathway and understand how the electronic and steric properties of the substituents influence the catalytic cycle. sciencepublishinggroup.com

To predict how this compound might interact with other reagents, it is essential to identify its reactive sites. The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for this purpose. ahievran.edu.tr The MEP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl group due to their high electronegativity and lone pairs.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms. A particularly interesting feature in halogenated compounds is the potential for a region of positive electrostatic potential on the outermost portion of the bromine atoms, known as a "σ-hole". This positive cap can lead to attractive, non-covalent interactions known as halogen bonding. dtic.mil

Neutral Regions (Green): These areas represent the nonpolar parts of the molecule, such as the aromatic carbon framework.

The MEP surface provides a chemically intuitive picture of where the molecule is most likely to undergo electrophilic or nucleophilic reactions, guiding the design of synthetic strategies. mdpi.com For this compound, the MEP would highlight the electrophilic carbon of the carbonyl group and the potential for nucleophilic substitution at the carbon atoms bonded to the bromine atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure concept. wikipedia.org This approach is particularly effective for quantifying intramolecular and intermolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.gov

For this compound, an NBO analysis would provide critical insights into the distribution of electron density and the interactions between different parts of the molecule. The analysis partitions the electronic wavefunction into orbitals that represent core electrons, lone pairs (LP), bonding orbitals (σ and π), and their corresponding unoccupied antibonding orbitals (σ* and π*).

The key aspect of NBO analysis for understanding delocalization is the examination of interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). researchgate.net A larger E(2) value signifies a more significant interaction and greater electron delocalization from the donor to the acceptor orbital.

In the case of this compound, significant donor-acceptor interactions would be expected to involve:

Lone Pairs as Donors: The lone pairs on the bromine atoms (LP Br) and the oxygen atoms (LP O) of the ester group are potential electron donors.

Pi-system as Donor/Acceptor: The π-bonding orbitals of the naphthalene ring can act as donors, while the corresponding π*-antibonding orbitals are crucial acceptors.

Sigma Antibonds as Acceptors: The σ*-antibonding orbitals, particularly those associated with the carbon-bromine (C-Br) bonds, can also act as acceptors.

Illustrative NBO Analysis Data

As specific computational results for this compound are not available, the following table provides a hypothetical but representative summary of the kind of data an NBO analysis would yield for the most significant intramolecular charge transfer interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (Br7)π* (C6-C11)4.85p-π Hyperconjugation
LP (O14)π* (C2-C3)2.10p-π Hyperconjugation
π (C5-C6)π* (C7-C8)18.50π-π* Conjugation
π (C9-C10)π* (C5-C6)20.15π-π* Conjugation

This table is illustrative and presents hypothetical data to demonstrate the output of an NBO analysis. The values represent plausible stabilization energies for the described electronic interactions.

This analysis would quantitatively confirm the delocalization of electron density across the naphthalene core and the electronic influence of the dibromo and methyl ester substituents.

Advanced Computational Methods for Excited States and Photophysical Phenomena

The study of excited states and photophysical properties, such as light absorption and emission, is crucial for understanding the potential applications of molecules in areas like organic electronics and fluorescence probes. mdpi.com Naphthalene and its derivatives are known for their unique photophysical properties, which are heavily influenced by substituents. rsc.org Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling these phenomena. nih.gov

TD-DFT is a widely used method for calculating the vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths (related to the intensity of absorption), and the nature of electronic transitions between the ground state and various excited states. nih.gov For a molecule like this compound, TD-DFT calculations would reveal how the bromine and methyl ester groups modify the electronic transitions of the parent naphthalene core.

The primary electronic transitions in aromatic systems like naphthalene are typically π→π* transitions. The substituents can alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby shifting the absorption and emission wavelengths. The bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-withdrawing ester group, would be expected to cause shifts in the absorption spectra compared to unsubstituted naphthalene.

Illustrative TD-DFT Results

The following table provides a hypothetical summary of the primary electronic transitions for this compound that would be predicted by a TD-DFT calculation.

Excited StateVertical Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S13.853220.15HOMO → LUMO (95%)π→π
S24.212940.85HOMO-1 → LUMO (88%)π→π
S34.552720.60HOMO → LUMO+1 (91%)π→π*

This table is illustrative and presents hypothetical data to demonstrate the predicted output of a TD-DFT calculation. The values are representative of typical π→π transitions in substituted naphthalene systems.*

These computational studies are essential for predicting the photophysical behavior of this compound. They can guide experimental work by identifying the wavelengths of maximum absorption and providing a detailed understanding of the electronic structure that governs its interaction with light.

Chemical Reactivity and Transformation Pathways of Methyl 6,7 Dibromo 2 Naphthoate

Reactions at the Bromine Substituents

The bromine atoms on the naphthalene (B1677914) core are key sites for functionalization, enabling the construction of more complex molecular architectures. guidechem.com

The general mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group (bromide ion) to restore aromaticity. youtube.comyoutube.com The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate carbanion. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify aryl halides like methyl 6,7-dibromo-2-naphthoate. nih.govlibretexts.org These reactions share a common catalytic cycle generally involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a versatile method for creating biaryl compounds and is known for its tolerance of a wide range of functional groups. nih.gov The synthesis of Adapalene precursors often involves a Suzuki-Miyaura coupling of a derivative of this compound. guidechem.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly useful for introducing vinyl groups onto the naphthalene core. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgyoutube.comyoutube.com Organozinc compounds are highly reactive, making this a powerful C-C bond-forming reaction, though they can be sensitive to moisture and air. youtube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron Reagent Palladium Catalyst + Base Biaryl or Vinyl-Aryl
Heck Alkene Palladium Catalyst + Base Substituted Alkene
Sonogashira Terminal Alkyne Palladium Catalyst + Copper(I) Co-catalyst + Base Arylalkyne

The bromine substituents can be used to generate highly reactive organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can produce the corresponding Grignard reagent. wikipedia.orgyoutube.com This process involves the insertion of magnesium between the carbon and bromine bond. masterorganicchemistry.com The resulting organomagnesium compound is a potent nucleophile and a strong base. masterorganicchemistry.comlibretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the dibromo compound with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction requires two equivalents of lithium per C-Br bond. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.orgyoutube.com

The formation of these organometallic species dramatically inverts the polarity at the carbon atom, turning it from an electrophilic site into a highly nucleophilic one. adichemistry.com These reagents can then be used in a wide array of subsequent reactions, such as additions to carbonyls and other electrophiles. masterorganicchemistry.com

Reactions Involving the Methyl Ester Functional Group

The methyl ester group provides another handle for chemical modification.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6,7-dibromo-2-naphthoic acid. This transformation is a key step in the synthesis of Adapalene from this compound precursors. guidechem.comguidechem.com The hydrolysis is typically carried out under basic conditions, a process known as saponification, followed by acidification. guidechem.com For instance, treatment with a base like lithium hydroxide (B78521) or sodium hydroxide in a solvent mixture containing water, followed by the addition of an acid, will yield the carboxylic acid. guidechem.com

Table 2: Hydrolysis of this compound

Reactant Reagents Product

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield ethyl 6,7-dibromo-2-naphthoate.

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than esterification and may require heating. A common method involves the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can then be used to synthesize other derivatives. guidechem.com

Reduction to Alcohol Derivatives

The methyl ester functionality of this compound can be readily reduced to a primary alcohol, yielding (6,7-dibromonaphthalen-2-yl)methanol. This transformation is a fundamental process in organic synthesis, as it converts an electron-withdrawing ester group into a versatile hydroxymethyl group, which can be further functionalized.

The choice of reducing agent is crucial for achieving high yields and avoiding unwanted side reactions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.org

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. libretexts.orgyoutube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. A more direct and selective method for the reduction of a similar compound, 6-bromo-2-naphthoic acid, involves the use of borane-tetrahydrofuran (B86392) complex (BH₃-THF). This reagent is known for its ability to selectively reduce carboxylic acids and their derivatives in the presence of other functional groups. It is anticipated that this method would also be effective for the reduction of this compound.

The general reaction scheme for the reduction is as follows:

Scheme 1: Reduction of this compound to (6,7-dibromonaphthalen-2-yl)methanol

Generated code

A comparison of potential reducing agents for this transformation is presented in the table below.

Reducing AgentTypical SolventRelative ReactivityNotes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFHighHighly effective for ester reduction, but requires anhydrous conditions and careful handling due to its high reactivity. libretexts.orgchemistrysteps.comyoutube.com
Sodium Borohydride (NaBH₄)Methanol (B129727), EthanolLowGenerally unreactive towards esters, but can be used under specific conditions. libretexts.orgyoutube.com
Borane-Tetrahydrofuran (BH₃-THF)Tetrahydrofuran (THF)ModerateOffers good selectivity for the reduction of carboxylic acid derivatives.

Electrophilic Aromatic Substitution on the Dibromonaphthalene Core

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for the functionalization of aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the naphthalene core: the two bromine atoms and the methyl ester group.

In this compound, the interplay of these directing effects will determine the position of substitution. The possible positions for electrophilic attack are C-1, C-3, C-4, C-5, and C-8. The C-6 and C-7 positions are already substituted with bromine, and the C-2 position holds the methyl ester group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The deactivating nature of both the bromo and methyl ester substituents suggests that harsh reaction conditions may be required to effect electrophilic substitution.

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Regioselectivity in the context of this compound primarily refers to the control of the position of substitution in reactions involving the aromatic core. As discussed in the previous section, the directing effects of the existing substituents are the primary determinants of regioselectivity in electrophilic aromatic substitution.

For instance, in a potential nitration reaction, the positions activated by the ortho-, para-directing bromine atoms are C-5 and C-8 (ortho to C-6 and C-7 respectively). The methyl ester at C-2 would direct an incoming electrophile to C-4 and C-5 (meta positions). The convergence of these directing effects would likely favor substitution at the C-5 position. However, steric hindrance from the peri-hydrogen at C-8 could influence the outcome.

In substitution reactions on naphthalenes, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate. stackexchange.com However, the presence of multiple deactivating groups on the ring in this compound complicates this simple picture.

Stereoselectivity becomes a consideration in reactions that create a new chiral center. For this compound itself, the molecule is achiral. However, if a reaction introduces a chiral center, for example, through the asymmetric reduction of a ketone that might be introduced onto the ring system, then stereoselectivity would be a key issue. The reduction of an unsymmetrical ketone with reagents like LiAlH₄ or NaBH₄ can lead to the formation of a pair of enantiomers if no other chiral influence is present. chemistrysteps.com

The table below summarizes the expected regiochemical preferences for electrophilic attack on the this compound ring system.

PositionElectronic EffectsSteric HindrancePredicted Reactivity
C-1Deactivated by Br at C-6 and C-7; Deactivated by CO₂Me at C-2ModerateLow
C-3Deactivated by Br at C-6 and C-7; Activated by CO₂Me at C-2 (ortho)LowModerate
C-4Deactivated by Br at C-6 and C-7; Deactivated by CO₂Me at C-2 (meta)LowLow
C-5Activated by Br at C-6 (ortho); Deactivated by Br at C-7 (meta); Deactivated by CO₂Me at C-2 (meta)High (peri-interaction with H at C-4)Moderate to High
C-8Activated by Br at C-7 (ortho); Deactivated by Br at C-6 (meta); Deactivated by CO₂Me at C-2 (meta)High (peri-interaction with H at C-1)Moderate to High

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.